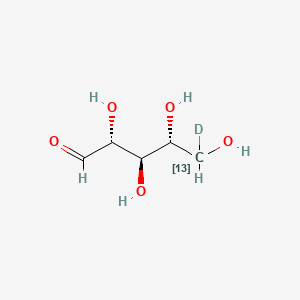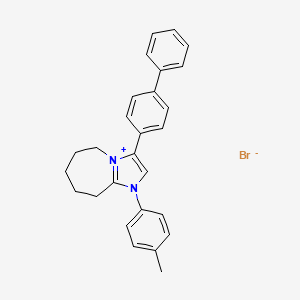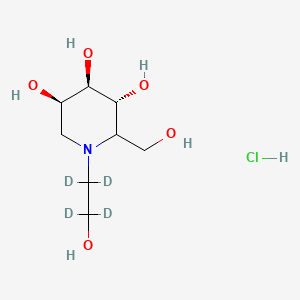
24RBPyBC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24RBPyBC is a dinucleating macrocyclic ligand that contains phenolate pyridine, bipyridine, and amino groups. It forms dinuclear iron(II) and iron(III) complexes . This compound is known for its ability to catalyze the insertion of molecular oxygen into C-H bonds, making it a valuable tool in various chemical reactions .
Preparation Methods
The synthesis of 24RBPyBC involves the formation of a dinuclear iron(II) complex. The reaction typically takes place in an acetonitrile solvent system containing pyridine and in the presence of hydrogen sulfide as a two-electron reductant . The exact synthetic routes and industrial production methods are not extensively detailed in the available literature, but the compound’s preparation involves standard organic synthesis techniques and careful control of reaction conditions to ensure the formation of the desired macrocyclic ligand .
Chemical Reactions Analysis
24RBPyBC undergoes several types of chemical reactions, including:
Oxidation: The compound reacts with molecular oxygen to catalyze the insertion of oxygen into C-H bonds.
Reduction: Hydrogen sulfide is used as a two-electron reductant in the reaction system.
Substitution: The presence of pyridine in the solvent system suggests that substitution reactions may also occur.
Common reagents and conditions used in these reactions include acetonitrile as the solvent, pyridine as a coordinating ligand, and hydrogen sulfide as a reductant . The major products formed from these reactions are typically oxygenated organic compounds, such as the oxidation products of adamantane .
Scientific Research Applications
24RBPyBC has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 24RBPyBC involves the formation of a dinuclear iron(II) complex, which reacts with molecular oxygen. This reaction catalyzes the insertion of oxygen into C-H bonds, resulting in the formation of oxygenated organic compounds . The molecular targets and pathways involved include the coordination of iron ions with the macrocyclic ligand and the activation of molecular oxygen for subsequent insertion into C-H bonds .
Comparison with Similar Compounds
24RBPyBC is unique due to its specific combination of phenolate pyridine, bipyridine, and amino groups, which allow it to form stable dinuclear iron complexes . Similar compounds include other dinucleating macrocyclic ligands that form metal complexes, such as:
This compound analogs: Compounds with similar structures but different substituents on the macrocyclic ligand.
Other macrocyclic ligands: Compounds that form dinuclear metal complexes with different metals or ligands.
These similar compounds may share some catalytic properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in its ability to catalyze oxygen insertion into C-H bonds .
Properties
Molecular Formula |
C32H38N6O2 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
7,23-dimethyl-3,11,19,27,33,35-hexazapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(33),5,7,9(36),13(35),14,16,21(34),22,24,29,31-dodecaene-34,36-diol |
InChI |
InChI=1S/C32H38N6O2/c1-21-9-23-13-33-17-27-5-3-7-29(37-27)19-35-15-25-11-22(2)12-26(32(25)40)16-36-20-30-8-4-6-28(38-30)18-34-14-24(10-21)31(23)39/h3-12,33-36,39-40H,13-20H2,1-2H3 |
InChI Key |
FWSXILLPHLXROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CNCC3=NC(=CC=C3)CNCC4=CC(=CC(=C4O)CNCC5=CC=CC(=N5)CNC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


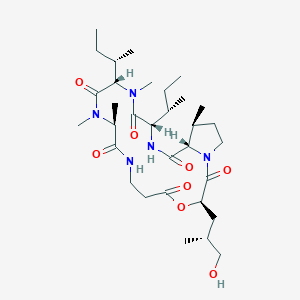
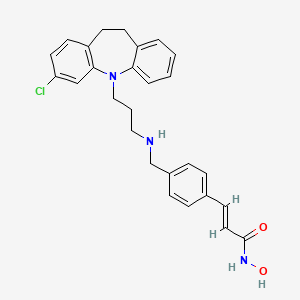
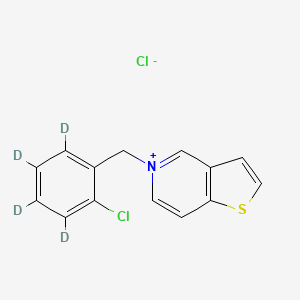
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
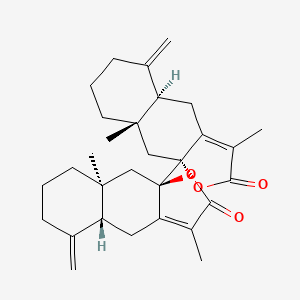


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


